molecular formula C26H26Ge2O B14264114 1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane CAS No. 134889-91-1

1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane

Cat. No.: B14264114
CAS No.: 134889-91-1
M. Wt: 499.7 g/mol
InChI Key: HFWVEXAXMLGXNW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane is an organogermanium compound characterized by its unique molecular structure, which includes two germanium atoms bonded to phenyl groups and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

GeCl4+4PhMgBrGePh4+4MgBrCl\text{GeCl}_4 + 4 \text{PhMgBr} \rightarrow \text{GePh}_4 + 4 \text{MgBrCl} GeCl4​+4PhMgBr→GePh4​+4MgBrCl

GePh4+2MeLiMe2GePh2+2LiPh\text{GePh}_4 + 2 \text{MeLi} \rightarrow \text{Me}_2\text{GePh}_2 + 2 \text{LiPh} GePh4​+2MeLi→Me2​GePh2​+2LiPh

The final step involves the hydrolysis of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Purification steps, including recrystallization and chromatography, are employed to ensure the final product is free from impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide derivatives.

    Reduction: Reduction reactions can yield lower oxidation state germanium compounds.

    Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain polymerization reactions.

    Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of high-performance materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to stabilize reactive intermediates makes it useful in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
  • 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane

Uniqueness

1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane is unique due to the presence of germanium atoms, which impart distinct chemical properties compared to silicon-based analogs

Properties

CAS No.

134889-91-1

Molecular Formula

C26H26Ge2O

Molecular Weight

499.7 g/mol

IUPAC Name

methyl-[methyl(diphenyl)germyl]oxy-diphenylgermane

InChI

InChI=1S/C26H26Ge2O/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3

InChI Key

HFWVEXAXMLGXNW-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)O[Ge](C)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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